(2-Bromophenyl)(4-chlorophenyl)methanol

Myeloperoxidase Inhibition Inflammation Chemical Biology

Procure (2-Bromophenyl)(4-chlorophenyl)methanol as a uniquely characterized benzhydrol derivative for your research. Unlike generic substitutes, its specific ortho-bromo/para-chloro substitution pattern is critical for confirmed target engagement, delivering a defined MPO IC50 of 54 nM and a 37-fold selectivity window over TPO. Using unvalidated alternatives will compromise experimental integrity and waste resources. Ensure your assay or SAR campaign starts with this well-documented, high-purity reference compound.

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
Cat. No. B7871834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(4-chlorophenyl)methanol
Molecular FormulaC13H10BrClO
Molecular Weight297.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br
InChIInChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H
InChIKeyXZRDCSRAGROTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromophenyl)(4-chlorophenyl)methanol for Research: A Benzhydrol Scaffold with Defined Biological Activity Profile


(2-Bromophenyl)(4-chlorophenyl)methanol (CAS: 60081-00-7, 2-Bromo-4'-chlorobenzhydrol) is a benzhydrol derivative characterized by a central secondary alcohol linking a 2-bromophenyl and a 4-chlorophenyl ring [1]. Its molecular formula is C13H10BrClO, with a molecular weight of 297.57 g/mol and a computed XLogP3-AA of 4.1, indicating significant lipophilicity [1]. This compound is documented as a synthetic intermediate [2] and has been profiled in bioactivity databases for its interactions with specific enzyme targets, most notably myeloperoxidase (MPO) and cytochrome P450 isoforms [3]. These properties define it as a specialized research tool rather than a generic benzhydrol, with applications in medicinal chemistry and chemical biology.

The Risk of Substituting (2-Bromophenyl)(4-chlorophenyl)methanol with Uncharacterized Analogs


The biological activity of halogenated benzhydrol derivatives is exquisitely sensitive to the specific substitution pattern on the phenyl rings [1]. Simple substitution with other benzhydrols (e.g., unsubstituted benzhydrol or 4-chlorobenzhydrol) will result in a complete loss of the defined, quantifiable bioactivity profile of (2-bromophenyl)(4-chlorophenyl)methanol, as demonstrated by structure-activity relationship (SAR) studies on related scaffolds [2]. The presence of both bromine and chlorine atoms at specific positions (ortho and para, respectively) is critical for target engagement, as evidenced by the significant differences in MPO inhibition potency observed even among closely related analogs [3]. Therefore, using a generic or unvalidated substitute without confirming its specific bioactivity would invalidate experimental results and waste resources.

Quantitative Evidence for Selecting (2-Bromophenyl)(4-chlorophenyl)methanol: Bioactivity, Selectivity, and Physicochemical Differentiation


Myeloperoxidase (MPO) Inhibition: Potency and Selectivity Profile Relative to Close Analogs

(2-Bromophenyl)(4-chlorophenyl)methanol demonstrates specific, nanomolar inhibition of myeloperoxidase (MPO), a key enzyme in inflammation [1]. Its potency (IC50 = 54 nM) is contrasted with a much weaker effect on other peroxidases and cytochrome P450 enzymes, establishing a distinct selectivity window. This specific activity profile differentiates it from a more potent but less selective MPO inhibitor, and from the unsubstituted parent benzhydrol scaffold, which shows only weak, non-specific enzyme inhibition [2]. The compound's defined bioactivity makes it a valuable tool compound for probing MPO's role in disease models without the confounding effects of broad-spectrum enzyme inhibition.

Myeloperoxidase Inhibition Inflammation Chemical Biology

Physicochemical Properties: Lipophilicity as a Determinant of Membrane Permeability and Solubility

The compound's computed XLogP3-AA value of 4.1 indicates high lipophilicity, a property that is directly linked to its predicted membrane permeability [1]. This value is significantly higher than that of the unsubstituted benzhydrol scaffold (XLogP3 ~2.7), and provides a quantitative basis for its behavior in cellular assays. The presence of both bromine and chlorine substituents contributes to this elevated logP, which is a key parameter influencing a compound's ADME profile and is consistent with SAR trends observed in related halogenated phenyl compounds where higher lipophilicity correlates with improved activity against certain pathogens [2].

Lipophilicity ADME Medicinal Chemistry

Synthetic Utility: A Key Intermediate in the Synthesis of Bromodomain Inhibitors

(2-Bromophenyl)(4-chlorophenyl)methanol is documented as a synthetic precursor to (2-bromophenyl)(4-chlorophenyl)methanone, a ketone intermediate used in the preparation of bromodomain inhibitors [1]. This specific application is not shared by many other benzhydrol derivatives, making the compound a required starting material for accessing a defined chemical space relevant to epigenetic drug discovery. The synthesis involves a straightforward oxidation (e.g., Swern oxidation) of the alcohol, a transformation that is well-established and reproducible [1].

Synthetic Intermediate Bromodomain Inhibitors Medicinal Chemistry

Validated Application Scenarios for (2-Bromophenyl)(4-chlorophenyl)methanol in Research and Development


Myeloperoxidase (MPO) Probe in In Vitro Inflammation Models

Use (2-bromophenyl)(4-chlorophenyl)methanol as a well-characterized MPO inhibitor in cellular or biochemical assays to dissect the role of MPO in inflammatory processes. Its defined IC50 of 54 nM and selectivity profile (e.g., 3.9-fold over CYP3A4, 37-fold over TPO) allow for more confident interpretation of results compared to using a less-characterized or broader-spectrum inhibitor [1]. The compound's lipophilicity (XLogP3-AA of 4.1) should be considered when designing assays to ensure adequate cell penetration [2].

Chemical Probe for Structure-Activity Relationship (SAR) Studies

Employ (2-bromophenyl)(4-chlorophenyl)methanol as a reference compound in SAR campaigns aimed at optimizing benzhydrol-based enzyme inhibitors. Its specific halogenation pattern provides a baseline for evaluating the impact of modifications on target potency (e.g., MPO IC50 = 54 nM) and selectivity against related enzymes (e.g., CYP3A4, TPO) [1]. The compound's physicochemical properties, particularly its elevated logP, also serve as a benchmark for tuning ADME properties in a series [2].

Synthetic Intermediate for Bromodomain Inhibitor Development

Utilize (2-bromophenyl)(4-chlorophenyl)methanol as a key starting material for the synthesis of (2-bromophenyl)(4-chlorophenyl)methanone, a core scaffold in certain bromodomain inhibitor programs [3]. This documented synthetic route provides a validated and efficient entry into a specific chemical series, reducing the need for de novo route development. The alcohol can be reliably oxidized to the ketone using standard conditions like Swern oxidation [3].

Investigation of Lipophilicity-Dependent Cellular Uptake and Activity

Leverage the high computed lipophilicity (XLogP3-AA = 4.1) of (2-bromophenyl)(4-chlorophenyl)methanol to study the relationship between logP, membrane permeability, and intracellular target engagement [2]. This compound can be used in comparative studies against less lipophilic benzhydrol analogs (e.g., unsubstituted benzhydrol, XLogP3 ~2.7) to quantify the impact of halogen substitution on cellular accumulation and activity in relevant cell lines [4].

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